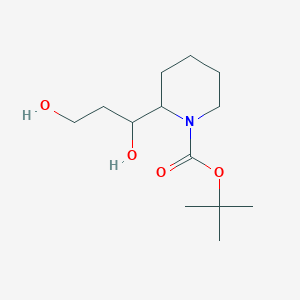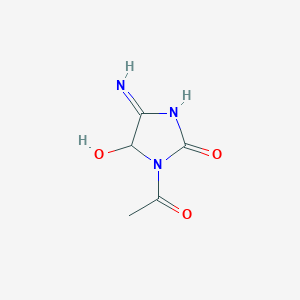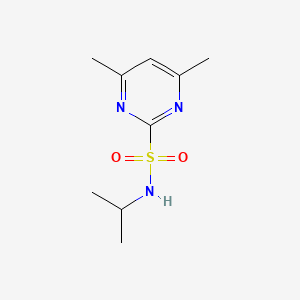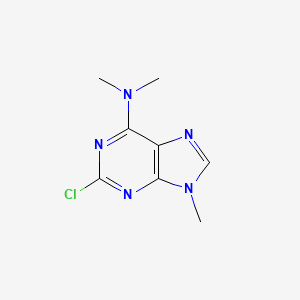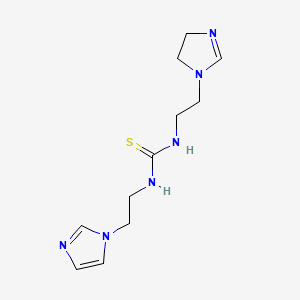
Urea, 1-(2-(4,5-dihydro-1H-imidazol-1-yl)ethyl)-3-(2-(1H-imidazol-1-yl)ethyl)-2-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-(2-(4,5-dihydro-1H-imidazol-1-yl)ethyl)-3-(2-(1H-imidazol-1-yl)ethyl)-2-thio- is a complex organic compound featuring both urea and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-(2-(4,5-dihydro-1H-imidazol-1-yl)ethyl)-3-(2-(1H-imidazol-1-yl)ethyl)-2-thio- typically involves multi-step organic reactions. The process begins with the preparation of the imidazole intermediates, followed by their coupling with urea derivatives under controlled conditions. Common reagents used in these reactions include alkyl halides, thiourea, and base catalysts. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Urea, 1-(2-(4,5-dihydro-1H-imidazol-1-yl)ethyl)-3-(2-(1H-imidazol-1-yl)ethyl)-2-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, sulfoxides, sulfones, and amines. These products can be further utilized in different chemical and biological applications.
Scientific Research Applications
Urea, 1-(2-(4,5-dihydro-1H-imidazol-1-yl)ethyl)-3-(2-(1H-imidazol-1-yl)ethyl)-2-thio- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of Urea, 1-(2-(4,5-dihydro-1H-imidazol-1-yl)ethyl)-3-(2-(1H-imidazol-1-yl)ethyl)-2-thio- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecules and modulating biological pathways. This interaction is influenced by the compound’s structure, functional groups, and electronic properties.
Comparison with Similar Compounds
Similar Compounds
- Urea, 1-(2-(4,5-dihydro-1H-imidazol-1-yl)ethyl)-3-(2-(1H-imidazol-1-yl)ethyl)-
- Urea, 1-(2-(4,5-dihydro-1H-imidazol-1-yl)ethyl)-3-(2-(1H-imidazol-1-yl)ethyl)-2-oxo-
Uniqueness
Urea, 1-(2-(4,5-dihydro-1H-imidazol-1-yl)ethyl)-3-(2-(1H-imidazol-1-yl)ethyl)-2-thio- is unique due to the presence of both urea and thio functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
63917-26-0 |
|---|---|
Molecular Formula |
C11H18N6S |
Molecular Weight |
266.37 g/mol |
IUPAC Name |
1-[2-(4,5-dihydroimidazol-1-yl)ethyl]-3-(2-imidazol-1-ylethyl)thiourea |
InChI |
InChI=1S/C11H18N6S/c18-11(14-3-7-16-5-1-12-9-16)15-4-8-17-6-2-13-10-17/h1,5,9-10H,2-4,6-8H2,(H2,14,15,18) |
InChI Key |
QLHKEMAZWZHBLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C=N1)CCNC(=S)NCCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


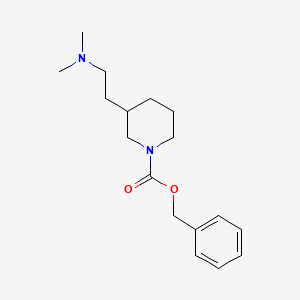
![3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13955333.png)
![(2S)-2-[amino-(2,3-dichlorophenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13955335.png)
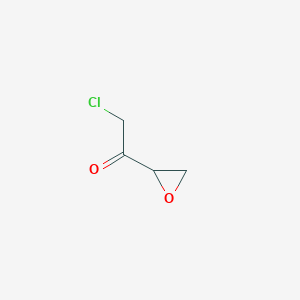


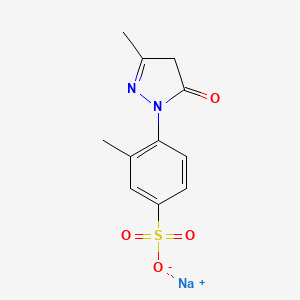
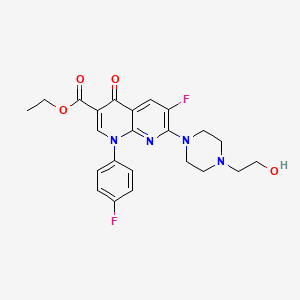
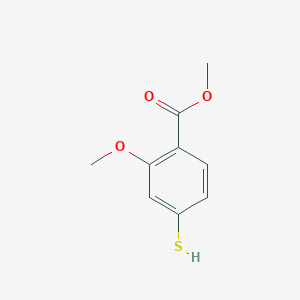
![[3-(Aminomethyl)-2-methylphenyl]methanol](/img/structure/B13955382.png)
